Ethyl 1-(4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a quinoxaline ring fused with a piperidine ring, which is further substituted with an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylate typically involves a multi-step process. One common method includes the condensation of 2-aminobenzamide with ethyl acetoacetate to form the quinoxaline core. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts such as methanesulfonic acid and solvents like methanol under reflux .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents to replace hydrogen atoms with halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide in the presence of light.
Major Products
The major products formed from these reactions include various substituted quinoxaline derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Ethyl 1-(4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl 1-(4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. This can lead to the induction of apoptosis in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate: Similar structure but with a benzyl group instead of the quinoxaline ring.
3,4-Dihydroquinoxalin-2-ones: A class of compounds with a similar quinoxaline core but different substituents.
Uniqueness
Ethyl 1-(4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
ethyl 1-(4-ethyl-3-oxoquinoxalin-2-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-3-21-15-8-6-5-7-14(15)19-16(17(21)22)20-11-9-13(10-12-20)18(23)24-4-2/h5-8,13H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUHJDJZBYJCNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C(C1=O)N3CCC(CC3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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